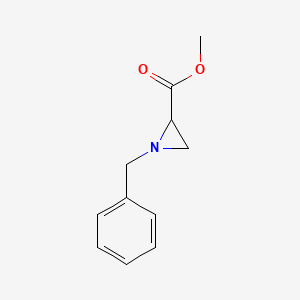

Methyl 1-benzylaziridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzylaziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-8-12(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIVBBBSVOOSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 1-benzylaziridine-2-carboxylate: Synthesis, Characterization, and Applications in Drug Development

Introduction: The Aziridine Moiety as a Privileged Scaffold

Aziridines, the nitrogen-containing analogs of epoxides, are a highly valuable class of three-membered heterocyclic compounds in organic chemistry.[1] The inherent ring strain of the aziridine nucleus makes it a reactive electrophile, susceptible to a variety of ring-opening reactions, thereby providing access to a diverse array of functionalized amine-containing molecules.[1] Among the myriad of substituted aziridines, methyl 1-benzylaziridine-2-carboxylate stands out as a particularly useful synthetic intermediate. The presence of the benzyl group on the nitrogen atom offers stability and allows for facile removal under hydrogenolysis conditions, while the methyl ester at the C-2 position provides a handle for further synthetic transformations. This guide will explore the essential technical aspects of this compound, from its fundamental properties to its application in the synthesis of biologically active molecules.

Structural Formula and Physicochemical Properties

The structural formula of this compound reveals a chiral center at the C-2 position of the aziridine ring. The molecule's reactivity and stereochemical outcome in reactions are largely dictated by the arrangement of the substituents around this strained three-membered ring.

Chemical Structure:

Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [2] |

| Molecular Weight | 191.23 g/mol | [2] |

| Appearance | Typically a colorless oil | |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved from the readily available amino acid, L-serine, through its methyl ester. This multi-step process involves the protection of the amino group, activation of the hydroxyl group, and subsequent intramolecular cyclization.

Synthetic Pathway Overview

The logical flow for the synthesis initiates with the protection and esterification of L-serine, followed by the introduction of the benzyl group and activation of the hydroxyl group to facilitate the final ring closure.

Caption: Synthetic pathway from L-serine to the target molecule.

Detailed Experimental Protocol

Step 1: Esterification of L-Serine to L-Serine Methyl Ester Hydrochloride [3]

-

To a suspension of L-serine (1 equivalent) in methanol, cool the mixture to 0 °C.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.

Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic for esterification by methanol.

Step 2: N-Benzylation via Reductive Amination [3]

-

Dissolve L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol.

-

Add benzaldehyde (1.1 equivalents) and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-DL-serine methyl ester.

Causality: The primary amine of the serine methyl ester reacts with benzaldehyde to form a Schiff base (imine), which is then selectively reduced by sodium cyanoborohydride to the secondary amine.

Step 3: Intramolecular Cyclization to this compound

-

Dissolve N-benzyl-DL-serine methyl ester (1 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C and add a base such as triethylamine (1.5 equivalents).

-

Slowly add a solution of methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 equivalents) to activate the hydroxyl group.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The in situ generated mesylate or tosylate will undergo intramolecular nucleophilic substitution by the nitrogen atom to form the aziridine ring.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality: The hydroxyl group is converted into a good leaving group (mesylate or tosylate). The nitrogen atom then acts as an intramolecular nucleophile, displacing the leaving group in an SN2 reaction to form the strained three-membered aziridine ring.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.20-7.40 | Multiplet |

| Benzyl-CH₂ | 3.50-3.70 | AB quartet |

| Methoxy-CH₃ | 3.75 | Singlet |

| Aziridine-H (C2) | 2.50-2.60 | Doublet of doublets |

| Aziridine-H (C3, cis) | 2.20-2.30 | Doublet of doublets |

| Aziridine-H (C3, trans) | 1.80-1.90 | Doublet of doublets |

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170-172 |

| Aromatic-C | 127-138 |

| Benzyl-CH₂ | 58-60 |

| Methoxy-CH₃ | 52-53 |

| Aziridine-C2 | 38-40 |

| Aziridine-C3 | 34-36 |

Reactivity and Synthetic Utility

The high ring strain of the aziridine ring in this compound makes it a versatile substrate for a variety of nucleophilic ring-opening reactions. These reactions typically proceed with high regioselectivity and stereospecificity, providing access to valuable α- and β-amino acid derivatives.

Nucleophilic Ring-Opening Reactions

The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions. Generally, in neutral or basic conditions, the nucleophile attacks the less substituted carbon (C3), while under acidic conditions, the attack may occur at the more substituted carbon (C2) due to protonation of the nitrogen and electronic effects of the ester group.

Caption: Regioselective ring-opening of the aziridine.

Applications in Drug Development

The ability to generate chiral, non-proteinogenic amino acids and other complex nitrogenous compounds makes this compound a valuable precursor in the synthesis of pharmaceuticals.

Precursor to HIV Protease Inhibitors

While a direct synthesis of a marketed drug from this compound was not identified in the searched literature, the core structural motifs accessible from its ring-opening are found in several classes of drugs, including HIV protease inhibitors.[4][5] These inhibitors often contain hydroxyethylamine or statine-like cores, which can be synthesized from chiral amino acid precursors derived from aziridines. The N-benzyl group is particularly useful in this context as it can be removed at a later stage of the synthesis.[4]

Building Block for Novel Antibiotics

The development of new antibiotics is a critical area of research to combat antimicrobial resistance.[6] Aziridine-containing molecules and their ring-opened products can serve as scaffolds for the synthesis of novel antibacterial agents. For instance, the β-amino acid derivatives obtained from the ring-opening of aziridine-2-carboxylates are key components in the synthesis of certain β-lactam antibiotics and other peptidomimetic drugs.[7]

Conclusion

This compound is a highly versatile and valuable synthetic intermediate in organic chemistry and drug development. Its straightforward synthesis from L-serine, coupled with the predictable reactivity of the strained aziridine ring, allows for the stereocontrolled synthesis of a wide range of complex, nitrogen-containing molecules. The ability to generate non-natural amino acids and other chiral building blocks positions this compound as a key player in the ongoing quest for new and effective therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and synthetic potential, offering a solid foundation for researchers and scientists working in the field of medicinal chemistry.

References

- Royal Society of Chemistry. c7dt02584j1.pdf. Accessed January 4, 2026.

- Synthesis and activity of N-benzyl pseudopeptides HIV protease inhibitors. PubMed. Accessed January 4, 2026.

- BJOC. 2 - BJOC - Search Results. Accessed January 4, 2026.

- SpectraBase. 1-Benzyl-2-methyl-(2R)-aziridine-1,2-dicarboxylate - Optional[1H NMR] - Spectrum. Accessed January 4, 2026.

- ChemSynthesis. methyl 1-benzyl-2-aziridinecarboxylate - C11H13NO2, density, melting point, boiling point, structural formula, synthesis. Accessed January 4, 2026.

- Benchchem. Synthesis of Methyl benzyl-DL-serinate: A Technical Guide. Accessed January 4, 2026.

- ResearchGate. (PDF) Preparation of methyl ester of L-serine. Accessed January 4, 2026.

- PubMed. Synthesis and activity of N-Benzyl pseudopeptides HIV protease inhibitors. Accessed January 4, 2026.

- PubMed.

- Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Accessed January 4, 2026.

- MDPI. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Accessed January 4, 2026.

- MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Accessed January 4, 2026.

- PubMed Central. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Accessed January 4, 2026.

- Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Accessed January 4, 2026.

- BroadPharm. CAS 170701-87-8 Aziridine-1,2-dicarboxylic acid 1-benzyl ester 2-methyl ester. Accessed January 4, 2026.

- NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Biosynth. N-Benzylalanine methyl ester | 159721-22-9 | JGA72122. Accessed January 4, 2026.

- MDPI. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Accessed January 4, 2026.

- Google Patents. CN102212036B - The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine. Accessed January 4, 2026.

- RSC Publishing. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Accessed January 4, 2026.

- MDPI.

- MDPI.

Sources

- 1. BJOC - Search Results [beilstein-journals.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and activity of N-benzyl pseudopeptides HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Methyl 1-benzylaziridine-2-carboxylate from L-Serine

Abstract

Aziridines are highly valuable, strained three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates in the development of pharmaceuticals and complex organic molecules.[1][2] Their utility stems from their susceptibility to regioselective ring-opening reactions by a wide array of nucleophiles, providing access to diverse nitrogen-containing structures.[2][3] This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic pathway to produce enantiomerically pure methyl 1-benzylaziridine-2-carboxylate, starting from the readily available and inexpensive chiral building block, L-serine. We will explore the strategic rationale behind each transformation, provide detailed experimental protocols, and discuss the underlying chemical principles that ensure a successful synthesis.

Strategic Rationale & Synthetic Overview

The selection of L-serine as the starting material is a strategic choice rooted in the principles of chiral pool synthesis. Serine offers a pre-existing, enantiomerically pure stereocenter and the requisite three-carbon backbone containing the necessary amine, hydroxyl, and carboxylic acid functionalities. The overall synthetic strategy involves a sequence of functional group manipulations designed to facilitate an intramolecular cyclization to form the aziridine ring.

The key transformations are:

-

Esterification: Protection of the carboxylic acid as a methyl ester to prevent its interference in subsequent reactions.

-

N-Benzylation: Introduction of the benzyl group onto the nitrogen atom, which serves as both a protecting group and the desired final substituent.

-

Hydroxyl Group Activation: Conversion of the primary hydroxyl group, an inherently poor leaving group, into an excellent leaving group (a sulfonate ester).

-

Intramolecular Cyclization: Base-mediated intramolecular SN2 displacement of the activated hydroxyl group by the nitrogen nucleophile to forge the aziridine ring.

This multi-step sequence is a classic and field-proven approach to aziridine synthesis from β-amino alcohols.[4]

Figure 1: High-level workflow for the synthesis of the target aziridine from L-serine.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Esterification of L-Serine

Causality & Expertise: The initial step focuses on protecting the carboxylic acid functionality as a methyl ester. This is critical because the acidic proton of the carboxyl group would interfere with the basic reagents used in the subsequent N-alkylation and cyclization steps. Furthermore, the carboxylate anion is a poor nucleophile and would not participate in the desired reactions. Fischer esterification using methanol with thionyl chloride (SOCl₂) is a highly efficient method that proceeds in situ by first converting methanol to methyl chloroformate, which then esterifies the amino acid.[5]

Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride

-

To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methanol (250 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly and cautiously add thionyl chloride (1.2 equivalents) to the stirred methanol. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and add L-serine (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the dissolution of the solid L-serine.

-

After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid is L-serine methyl ester hydrochloride, which is typically of sufficient purity to be used in the next step without further purification.[6]

Step 2: N-Benzylation of L-Serine Methyl Ester

Causality & Expertise: With the carboxylic acid protected, the next step is the installation of the benzyl group onto the primary amine. This is a standard SN2 reaction. A base is essential to deprotonate the ammonium hydrochloride salt, liberating the free amine, which is the active nucleophile required to displace the bromide from benzyl bromide.[7] Triethylamine (TEA) is a common choice as it is a non-nucleophilic organic base that effectively scavenges the HBr produced during the reaction, driving it to completion.

Protocol: Synthesis of Methyl N-Benzyl-L-Serinate

-

Suspend L-serine methyl ester hydrochloride (1.0 equivalent) in dichloromethane (DCM) or a similar aprotic solvent in a round-bottom flask.

-

Add triethylamine (2.2 equivalents) to the suspension and stir until the solid dissolves, indicating the formation of the free amine.

-

Add benzyl bromide (1.1 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC analysis.

-

Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure methyl N-benzyl-L-serinate as an oil.

Step 3: Hydroxyl Activation and Intramolecular Cyclization

Causality & Expertise: This is the pivotal aziridine-forming step. The hydroxyl group of the serine derivative is a poor leaving group. To facilitate the intramolecular SN2 reaction, it must be converted into a good leaving group. p-Toluenesulfonyl chloride (TsCl) is an excellent reagent for this purpose, transforming the alcohol into a tosylate ester.[3][8] The electron-withdrawing nature of the tosyl group makes the sulfonate anion a very stable, and thus excellent, leaving group.[3] The subsequent addition of a mild base promotes the deprotonation of the secondary amine, which then acts as an intramolecular nucleophile, attacking the carbon bearing the tosylate and displacing it to form the strained three-membered aziridine ring.[4][9] This is a variation of the classic Wenker aziridine synthesis.

Figure 2: Mechanism of base-mediated intramolecular cyclization.

Protocol: Synthesis of this compound

-

Dissolve methyl N-benzyl-L-serinate (1.0 equivalent) in anhydrous pyridine or DCM at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours, monitoring for the consumption of the starting alcohol by TLC. This first stage forms the O-tosylated intermediate.

-

In a separate flask, prepare a suspension of a mild base such as potassium carbonate (K₂CO₃) (3.0 equivalents) in a solvent like acetonitrile or DMF.

-

Slowly add the reaction mixture containing the O-tosylated intermediate to the stirred suspension of the base at room temperature.

-

Heat the mixture to 40-50 °C and stir for 12-18 hours until TLC analysis indicates the formation of the aziridine product is complete.

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over Na₂SO₄, and concentrated.

-

The final product, this compound, is purified by flash column chromatography on silica gel.

Data Summary & Characterization

The following table summarizes typical conditions and expected outcomes for the synthetic sequence. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Key Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | L-Serine | Methanol, Thionyl Chloride | Methanol | Reflux | 3-4 | >95 |

| 2 | L-Serine Methyl Ester HCl | Benzyl Bromide, Triethylamine | DCM | RT | 12-24 | 75-85 |

| 3 | Methyl N-Benzyl-L-Serinate | p-Toluenesulfonyl Chloride, K₂CO₃ | Pyridine/ACN | 0 then 50 | 16-24 | 65-75 |

Characterization of this compound:

-

¹H NMR: Expect characteristic peaks for the benzyl protons, the methyl ester protons, and the diastereotopic protons of the aziridine ring.

-

¹³C NMR: Confirmation of the number of unique carbons, including the ester carbonyl and the carbons of the aziridine ring.

-

Mass Spectrometry (MS): Determination of the molecular weight, confirming the expected mass for C₁₁H₁₃NO₂ (191.23 g/mol ).[10]

-

Optical Rotation: As the synthesis starts with L-serine and involves an SN2 reaction, a specific optical rotation value is expected, confirming the retention of chirality.

Conclusion

This guide outlines an efficient and reliable multi-step synthesis of enantiopure this compound from L-serine. By understanding the causal relationships behind each step—from the strategic necessity of protecting groups to the activation required for intramolecular cyclization—researchers can confidently execute this synthesis. The resulting chiral aziridine is a valuable building block, poised for further elaboration into complex nitrogen-containing molecules of significant interest to the pharmaceutical and agrochemical industries.

References

-

ResearchGate. Synthesis of aziridines by Mitsunobu reaction (Methods A and B). Available at: [Link]

-

Couturier, C., et al. (2006). Aziridinium from N,N-Dibenzyl Serine Methyl Ester: Synthesis of Enantiomerically Pure β-Amino and α,β-Diamino Esters. Organic Letters, 8(10), 2183-6. Available at: [Link]

-

PubMed. (2006). Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. Organic Letters. Available at: [Link]

-

Wang, H., et al. (2023). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science. Available at: [Link]

-

Lookchem. Aziridinium from N,N-dibenzyl serine methyl ester: Synthesis of enantiomerically pure β-amino and α,β-diamino esters. Available at: [Link]

-

Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. Available at: [Link]

-

Singh, G., et al. (2017). Efficient Synthesis of N-Sulfonyl β-Arylmethylalaninates from Serine via Ring Opening of N-Sulfonyl Aziridine-2-carboxylate. Polycyclic Aromatic Compounds, 39(4), 311-320. Available at: [Link]

-

Tyagi, V., et al. (2015). Enantioselective Enzyme-Catalyzed Aziridination Enabled by Active-Site Evolution of a Cytochrome P450. ACS Central Science, 1(3), 157-161. Available at: [Link]

-

Sławiński, J., et al. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. Molecules, 25(3), 738. Available at: [Link]

-

MDPI. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules. Available at: [Link]

-

Sebai, A., et al. (2017). Preparation of methyl ester of L-serine. ResearchGate. Available at: [Link]

-

Chan, Y., et al. (2019). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Organic Letters, 21(16), 6336-6340. Available at: [Link]

-

Wipf, P., & Miller, C. P. (1992). An investigation of the mitsunobu reaction in the preparation of peptide oxazolines, thiazolines, and aziridines. Tetrahedron Letters, 33(42), 6267-6270. Available at: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

-

ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis? (2012). Available at: [Link]

-

Zhang, W., et al. (2024). Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes. Nature Communications. Available at: [Link]

-

National Center for Biotechnology Information. N-Benzyl-L-serine, methyl ester. PubChem Compound Database. Available at: [Link]

-

CP Lab Safety. N-Benzyl-L-serine, methyl ester, min 95%, 1 gram. Available at: [Link]

-

Amanote Research. (PDF) Aziridinium From N, N-Dibenzyl Serine Methyl Ester:. Available at: [Link]

-

ChemSynthesis. methyl 1-benzyl-2-aziridinecarboxylate. Available at: [Link]

-

ResearchGate. Aziridinium from N,N-Dibenzyl Serine Methyl Ester: Synthesis of Enantiomerically Pure -Amino and ,-Diamino Esters | Request PDF. Available at: [Link]

-

Uyama, H., et al. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au, 2(4), 283-290. Available at: [Link]

-

Ghorai, P., & Ghorai, S. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Results in Chemistry, 5, 100860. Available at: [Link]

-

Wikipedia. Taurine. Available at: [Link]

-

Bolchi, C., et al. One-step preparation of enantiopure L- or D-amino acid benzyl esters. AIR Unimi. Available at: [Link]

-

Csomós, P., et al. (2016). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 21(11), 1572. Available at: [Link]

-

Supporting Information. 1. Synthesis of O-benzyl-L-serine. Available at: [Link]

-

Harada, K., & Nakamura, I. (1978). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Journal of the Chemical Society, Chemical Communications, (12), 547-548. Available at: [Link]

-

Organic Syntheses. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Available at: [Link]

-

Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. Available at: [Link]

-

Tang, T., et al. (2024). Recent Developments in the Biosynthesis of Aziridines. ChemBioChem. Available at: [Link]

Sources

- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. svkm-iop.ac.in [svkm-iop.ac.in]

- 4. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Preparation of Chiral Methyl 1-benzylaziridine-2-carboxylate

Abstract: This guide provides a comprehensive, research-level overview of a robust and widely-utilized methodology for the synthesis of enantiopure methyl 1-benzylaziridine-2-carboxylate. Chiral aziridines are high-value synthetic intermediates, prized for their role as versatile building blocks in the development of complex pharmaceutical agents and bioactive molecules.[1] Their strained three-membered ring allows for regio- and stereoselective ring-opening reactions, providing access to a diverse array of chiral amines and amino alcohols.[2][3] This document details a reliable synthetic pathway starting from the readily available chiral pool starting material, L-serine. We will dissect the strategic reasoning behind the chosen pathway, provide detailed mechanistic insights for each transformation, present step-by-step experimental protocols, and outline methods for purification and characterization.

Synthetic Strategy & Retrosynthetic Analysis

The synthesis of a chiral target molecule necessitates a strategy that either introduces chirality in a controlled manner (asymmetric synthesis) or preserves pre-existing chirality from a starting material (chiral pool synthesis). For methyl (2S)-1-benzylaziridine-2-carboxylate, the latter approach is exceptionally efficient. The commercially available and inexpensive amino acid L-serine serves as an ideal precursor, containing the required C2 stereocenter in the correct absolute configuration.

Our retrosynthetic analysis identifies the key disconnection at the C-N and C-O bonds of the aziridine precursor, revealing N-benzyl-L-serine methyl ester as the critical intermediate. This precursor can be readily prepared from L-serine methyl ester, which itself is derived directly from L-serine.

The forward synthetic route, therefore, comprises three principal stages:

-

Esterification: Protection of the carboxylic acid of L-serine as its methyl ester.

-

N-Benzylation: Installation of the benzyl group onto the primary amine.

-

Aziridination: Activation of the primary hydroxyl group and subsequent intramolecular nucleophilic substitution to form the aziridine ring.

Synthesis and Mechanistic Discussion

This section delves into the causality behind the experimental choices for each synthetic transformation, providing the mechanistic underpinnings that ensure a successful and reproducible outcome.

Stage 1: Esterification of L-Serine

The initial step involves the protection of the carboxylic acid functional group as a methyl ester. This is crucial to prevent its interference in subsequent reactions, particularly the base-mediated cyclization. The Fischer-Speier esterification is a classic and highly effective method for this transformation.

Protocol Rationale: The reaction is typically performed by treating L-serine with thionyl chloride (SOCl₂) in methanol.[4] Thionyl chloride reacts with the methanol solvent to generate hydrochloric acid (HCl) in situ. This anhydrous HCl acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by methanol. The product, L-serine methyl ester hydrochloride, is a stable, crystalline solid that can be easily isolated by filtration with high purity and yield.[4][5]

Stage 2: N-Benzylation of L-Serine Methyl Ester

With the carboxyl group protected, the next step is the selective installation of the benzyl group on the primary amine. Reductive amination is the method of choice, offering high yields and clean conversion without affecting the ester or hydroxyl groups.

Protocol Rationale: The process begins with the neutralization of the L-serine methyl ester hydrochloride salt using a mild base, such as triethylamine or potassium carbonate, to liberate the free amine. This free amine then reacts with benzaldehyde to form a transient imine intermediate. A selective, mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then introduced.[6] This reagent is particularly effective because it is gentle enough not to reduce the ester or the aldehyde starting material but is highly effective at reducing the protonated imine intermediate to the desired secondary amine, N-benzyl-L-serine methyl ester.[7]

Stage 3: Aziridination via Intramolecular Cyclization

This is the critical ring-forming step and proceeds via a two-step, one-pot sequence based on the principles of the Wenker aziridine synthesis.[8][9]

Protocol Rationale:

-

Activation of the Hydroxyl Group: The primary alcohol of the N-benzyl-L-serine methyl ester is a poor leaving group (OH⁻). To facilitate the subsequent nucleophilic attack, it must be converted into a good leaving group. p-Toluenesulfonyl chloride (TsCl or tosyl chloride) is an ideal reagent for this purpose.[10] In the presence of a base like pyridine or triethylamine, the alcohol attacks the electrophilic sulfur atom of TsCl, displacing the chloride. The base serves to neutralize the HCl byproduct, driving the reaction to completion. This converts the hydroxyl group into a tosylate (-OTs), which is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[10]

-

Base-Mediated Intramolecular Sₙ2 Cyclization: Once the tosylate is formed, a moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is used.[11][12] The base deprotonates the secondary amine, generating a transient nitrogen anion (an amide). This powerful internal nucleophile then immediately attacks the adjacent carbon bearing the tosylate leaving group. The attack occurs from the backside, proceeding through a classic intramolecular Sₙ2 mechanism, which results in the inversion of configuration at the carbon bearing the leaving group (the C3 carbon of serine). This concerted displacement of the tosylate group forms the strained three-membered aziridine ring, yielding the final product with high stereochemical fidelity.[8][11]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Stage 1: Methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add anhydrous methanol (250 mL).

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Reagent Addition: Slowly add thionyl chloride (25.5 mL, 0.35 mol) dropwise to the stirred methanol over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: After the addition is complete, add L-serine (25.0 g, 0.238 mol) portion-wise to the cold solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours. A white precipitate will form.

-

Isolation: Cool the mixture in an ice bath for 1 hour to maximize crystallization. Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum to yield the hydrochloride salt.

Stage 2: Methyl (2S)-2-(benzylamino)-3-hydroxypropanoate

-

Setup: In a 500 mL flask, suspend the L-serine methyl ester hydrochloride (20.0 g, 0.128 mol) in dichloromethane (DCM, 200 mL).

-

Neutralization: Cool the suspension to 0 °C and add triethylamine (39.5 mL, 0.283 mol) dropwise. Stir for 20 minutes.

-

Aldehyde Addition: Add benzaldehyde (14.3 mL, 0.141 mol) to the mixture and stir for an additional 30 minutes at 0 °C.

-

Reduction: Add sodium triacetoxyborohydride (35.3 g, 0.167 mol) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Stage 3: Methyl (2S)-1-benzylaziridine-2-carboxylate

-

Setup: Dissolve the N-benzyl-L-serine methyl ester (10.0 g, 47.8 mmol) in anhydrous pyridine (100 mL) in a flask cooled to 0 °C.

-

Tosylation: Slowly add p-toluenesulfonyl chloride (10.0 g, 52.6 mmol) in portions. Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cyclization: Add finely ground potassium carbonate (19.8 g, 143.4 mmol) to the reaction mixture. Allow the mixture to warm to room temperature and then heat to 40-50 °C. Stir vigorously for 12-18 hours.

-

Work-up: Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts, wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude oil is purified by flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to afford the pure aziridine product.[13]

Product Characterization

The identity, purity, and stereochemical integrity of the final product must be confirmed through a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Data for Methyl (2S)-1-benzylaziridine-2-carboxylate |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.40 (m, 5H, Ar-H), 3.80 (s, 2H, -CH₂Ph), 3.75 (s, 3H, -OCH₃), 2.50 (dd, 1H, Aziridine-H), 2.30 (d, 1H, Aziridine-H), 1.95 (d, 1H, Aziridine-H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 171.5 (C=O), 138.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 60.0 (-CH₂Ph), 52.5 (-OCH₃), 37.0 (Aziridine-CH), 35.5 (Aziridine-CH₂). |

| FT-IR (neat, cm⁻¹) | ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1745 (C=O, ester), ~1250 (C-N). |

| HRMS (ESI+) | Calculated for C₁₁H₁₄NO₂ [M+H]⁺: 192.1025; Found: 192.1021. |

| Chiral HPLC | Enantiomeric excess (>98%) should be confirmed using a suitable chiral stationary phase column (e.g., Chiralcel OD-H), with an appropriate mobile phase (e.g., hexane/isopropanol).[14] |

Conclusion

The synthetic route detailed in this guide, beginning with L-serine, represents a reliable, scalable, and stereocontrolled method for producing high-purity this compound. By understanding the rationale and mechanism behind each step—from the initial esterification to the critical tosylation and intramolecular Sₙ2 cyclization—researchers can confidently execute this synthesis. The resulting chiral aziridine is a valuable synthon, poised for further elaboration in the pursuit of novel therapeutics and complex molecular architectures.

References

-

Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]

-

MDPI. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. [Link]

-

Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7, 902-906. [Link]

-

ChemSynthesis. (n.d.). methyl 1-benzyl-2-aziridinecarboxylate. ChemSynthesis. [Link]

-

Supporting Information for Synthesis of O-benzyl-L-serine. (n.d.). [Link]

-

Organic Syntheses. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, Coll. Vol. 9, p.306 (1998); Vol. 70, p.79 (1992). [Link]

-

Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Synthesis of aziridines from amino alcohols. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzyl-L-serine, methyl ester. PubChem Compound Database. [Link]

- Google Patents. (2019). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Chem-Impex. (n.d.). Methyl aziridine-2-carboxylate. Chem-Impex International. [Link]

-

MDPI. (2023). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules, 28(21), 7393. [Link]

-

Sebai, A., et al. (2017). Preparation of methyl ester of L-serine. ResearchGate. [Link]

-

Research Journal of Pharmacy and Technology. (2023). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. RJPT, 16(11). [Link]

-

Pieczonka, A. M., et al. (2017). Synthesis of chiral 1-(2-aminoalkyl)aziridines via a self-opening reaction of aziridine. Arkivoc, 2017(ii), 223-234. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. CAS 1074-42-6: 1-Benzylaziridine | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-Benzyl-L-serine, methyl ester | C11H15NO3 | CID 11790456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl Aziridine Esters

Introduction: The Strategic Value of N-benzyl Aziridine Esters in Modern Synthesis

N-benzyl aziridine esters are a fascinating and highly versatile class of three-membered nitrogen-containing heterocycles. Their significance in contemporary organic synthesis and drug development stems from a unique combination of stereochemical stability and controlled reactivity. The inherent ring strain of the aziridine core, estimated to be around 27 kcal/mol, renders them susceptible to nucleophilic ring-opening reactions, providing a powerful tool for the stereospecific introduction of nitrogen-containing functionalities.[1] The N-benzyl group serves a dual purpose: it acts as a stable protecting group that can be removed under specific conditions, and its steric and electronic properties influence the reactivity and selectivity of transformations involving the aziridine ring.

This technical guide offers a comprehensive exploration of the core physical and chemical properties of N-benzyl aziridine esters. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize these valuable synthetic intermediates. We will delve into their structural characteristics, spectroscopic signatures, and predictable reactivity patterns, supported by detailed experimental protocols and mechanistic visualizations.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of N-benzyl aziridine esters is paramount for their successful synthesis, purification, and characterization.

Physical Properties

N-benzyl aziridine esters are typically colorless to pale yellow oils or low-melting solids, with their physical state being dependent on the specific ester group and any substitution on the aziridine ring. Their solubility is generally good in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. While specific boiling and melting points are often dependent on the full molecular structure, a representative example, methyl aziridine-2-carboxylate, has a boiling point of 143 °C.[2]

Table 1: Representative Physical Properties of Aziridine Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

| Methyl aziridine-2-carboxylate | C₄H₇NO₂ | 101.11 | Colorless to light orange liquid | 143[2] |

| Benzyl (S)-aziridine-2-carboxylate | C₁₀H₁₁NO₂ | 177.19 | Not available | Not available |

| Methyl 1-benzylaziridine-2-carboxylate | C₁₁H₁₃NO₂ | 191.23 | Not available | Not available |

| N-benzyl-aziridine-2-carboxylic acid, benzyl ester | C₁₇H₁₇NO₂ | 267.32 | Not available | Not available |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of N-benzyl aziridine esters.

Infrared (IR) Spectroscopy: The IR spectrum of an N-benzyl aziridine ester will exhibit characteristic absorption bands. The C=O stretch of the ester group is typically observed in the range of 1730-1750 cm⁻¹. The C-N stretching vibration of the aziridine ring can be found around 1270-1330 cm⁻¹. Aromatic C-H stretching from the benzyl group appears above 3000 cm⁻¹, while aliphatic C-H stretching is observed below 3000 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of these compounds.

-

¹H NMR: The protons on the aziridine ring have characteristic chemical shifts. The proton at the C2 position, adjacent to the ester, is typically found in the range of 2.0-3.0 ppm. The two diastereotopic protons at the C3 position usually appear as distinct signals, often as doublets of doublets, in the range of 1.5-2.5 ppm. The benzylic protons of the N-benzyl group typically appear as two distinct doublets (due to being diastereotopic) in the range of 3.5-4.5 ppm. The aromatic protons of the benzyl group are observed in the 7.2-7.4 ppm region.[4][5]

-

¹³C NMR: The carbon atoms of the aziridine ring have characteristic chemical shifts. C2, attached to the ester, is typically found in the range of 30-40 ppm, while C3 is in a similar region. The benzylic carbon of the N-benzyl group appears around 50-60 ppm. The carbonyl carbon of the ester is significantly downfield, typically in the range of 170-175 ppm.[4][5]

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for N-benzyl Aziridine Esters

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Aziridine CH (C2) | 2.0 - 3.0 | 30 - 40 |

| Aziridine CH ₂ (C3) | 1.5 - 2.5 | 30 - 40 |

| N-CH ₂-Ph | 3.5 - 4.5 (two doublets) | 50 - 60 |

| C =O (Ester) | - | 170 - 175 |

| Aromatic C -H | 7.2 - 7.4 | 127 - 130 |

Part 2: Chemical Properties and Reactivity

The chemical reactivity of N-benzyl aziridine esters is dominated by the electrophilic nature of the strained three-membered ring.[6][7] Ring-opening reactions with a variety of nucleophiles are the most common and synthetically useful transformations.

Nucleophilic Ring-Opening Reactions

The regioselectivity of the ring-opening is a critical aspect and is influenced by the nature of the nucleophile and the reaction conditions. N-benzylaziridines are considered "non-activated" due to the electron-donating nature of the benzyl group.[8] Therefore, their ring-opening often requires activation with an electrophile, such as a Lewis acid or a proton, to form a more reactive aziridinium ion.[8]

The attack of the nucleophile on the aziridinium ion is governed by a balance of steric and electronic factors. In general, for unsubstituted or alkyl-substituted aziridines, the nucleophile will attack at the less sterically hindered carbon atom, following an Sₙ2-type mechanism.[9]

Caption: General mechanism of Lewis acid-catalyzed nucleophilic ring-opening.

Part 3: Experimental Protocols

The following protocols are representative examples for the synthesis and a common transformation of N-benzyl aziridine esters.

Protocol 1: Synthesis of this compound

This protocol is based on the cyclization of a β-amino alcohol derivative, a common and effective method for aziridine synthesis.[10]

Materials:

-

Methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride (L-serine methyl ester hydrochloride)

-

Benzyl bromide

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

N-Benzylation: To a stirred suspension of methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C. Stir for 15 minutes, then add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Work-up: Quench the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford methyl (2S)-2-(benzylamino)-3-hydroxypropanoate.

-

Mesylation: To a solution of the N-benzylated amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise. Stir the reaction at 0 °C for 1 hour.

-

Cyclization: After mesylation is complete (monitored by TLC), add an additional portion of triethylamine (2.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12 hours to effect cyclization.

-

Final Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield this compound.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Nucleophilic Ring-Opening with an Amine

This protocol describes a typical ring-opening reaction of an N-benzyl aziridine ester with an amine nucleophile to generate a 1,2-diamine derivative.

Materials:

-

This compound

-

Benzylamine

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours, or gently heat to 50 °C to accelerate the reaction if necessary. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the corresponding 1,2-diamine derivative.

Conclusion

N-benzyl aziridine esters are powerful and versatile building blocks in organic synthesis. Their well-defined stereochemistry and predictable reactivity in ring-opening reactions make them invaluable for the construction of complex nitrogen-containing molecules. A thorough understanding of their physical properties, spectroscopic characteristics, and reactivity patterns, as outlined in this guide, is essential for their effective application in research and development. The provided protocols offer a practical starting point for the synthesis and manipulation of these important compounds, paving the way for further innovation in medicinal chemistry and materials science.

References

-

Qadir, T., Amin, A., Sarkar, D., & Sharma, P. K. (2021). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. Current Organic Chemistry, 25(16), 1868-1893. [Link]

-

Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois. [Link]

-

D'hooghe, M., & De Kimpe, N. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1729. [Link]

-

Qadir, T., Amin, A., Sarkar, D., & Sharma, P. K. (2021). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. ResearchGate. [Link]

-

Dank, C., & Ielo, L. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4445-4463. [Link]

-

Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 12(1), 1-13. [Link]

-

Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. (2022). Research Journal of Pharmacy and Technology, 15(11), 5085-5091. [Link]

-

Shaabani, A., Soleimani, E., & Ghasemi, Z. (2007). Three-component synthesis of highly functionalized aziridines containing a peptide side chain and their one-pot conversion to 2,5-dihydropyrrole derivatives. Beilstein Journal of Organic Chemistry, 3, 28. [Link]

-

Legters, J. (1990). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]

-

Goethals, E. J., & Schacht, E. H. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2500-2516. [Link]

-

Ha, H. J. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2787-2814. [Link]

-

Kuzmič, K., & Grošelj, U. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(1), 261-270. [Link]

-

Hsueh, N., Clarkson, G. J., & Shipman, M. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters, 17(15), 3632-3635. [Link]

-

Tao, J., Jin, L. M., & Zhang, X. P. (2014). Supporting Information for Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via Co(II)-based metalloradical catalysis. Beilstein Journal of Organic Chemistry, 10, 2353-2361. [Link]

-

methyl 1-benzyl-2-aziridinecarboxylate. ChemSynthesis. [Link]

-

Gu, G. G., Yue, T. J., & Ren, W. M. (2023). Cationic Ring-Opening Polymerization of N-benzylaziridines to Polyamines via Organic Boron - Supporting Information. The Royal Society of Chemistry. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

1-Benzyl-2-methyl-(2R)-aziridine-1,2-dicarboxylate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

(S)-2-AZIRIDINECARBOXYLIC ACID BENZYL ESTER. Chemsrc. [Link]

-

Spork, A. P., & Donohoe, T. J. (2017). Supporting Information Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. The Royal Society of Chemistry. [Link]

-

A Strategy to Functionalize Polymers by Ring- Opening Reaction of Aziridine. The Royal Society of Chemistry. [Link]

-

A mild, general preparation of N-acyl aziridines and 2-substituted 4(S)-benzyloxazolines. Tetrahedron Letters, 25(36), 3915-3918. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Powers, D. C., & Baran, P. S. (2017). Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication. Nature Chemistry, 9(1), 32-38. [Link]

-

Tanaka, Y., & Miller, S. I. (2010). One-Step Synthesis of Optically Active Benzyl N-Trityl-L-aziridine-2- carboxylic Esters (II). ChemInform, 23(47). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rjptonline.org [rjptonline.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Applications of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

An In-Depth Technical Guide to Methyl 1-Benzylaziridine-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Development

Abstract

Methyl 1-benzylaziridine-2-carboxylate is a versatile heterocyclic compound that serves as a valuable building block in modern organic synthesis. Its unique strained three-membered ring structure dictates its reactivity, making it a powerful precursor for the stereoselective synthesis of complex nitrogen-containing molecules, including non-natural α- and β-amino acids. This technical guide provides a comprehensive overview of the key physicochemical properties, synthesis, and characteristic reactivity of this compound. Furthermore, it delves into its applications as a strategic intermediate in the development of pharmaceuticals, offering insights for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Aziridines, the nitrogen analogues of epoxides, are among the most important three-membered heterocyclic compounds in organic chemistry. The inherent ring strain of aziridines, estimated to be around 26-27 kcal/mol, renders them susceptible to nucleophilic ring-opening reactions, thereby providing a facile entry into a diverse array of functionalized amines.[1] Among the various classes of aziridines, those bearing a carboxylate group at the C2 position, such as this compound, are particularly valuable synthetic intermediates. The presence of the ester functionality provides a handle for further chemical transformations, while the N-benzyl group offers a stable, yet readily cleavable, protecting group. This guide will focus on the synthesis, characterization, and synthetic utility of this compound, with a particular emphasis on its role in the construction of molecules of medicinal interest.

Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is paramount for its effective utilization in research and development. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 21384-53-2 | |

| Molecular Formula | C₁₁H₁₃NO₂ | [2] |

| Molecular Weight | 191.23 g/mol | [2] |

| Appearance | Typically a colorless oil | |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. The choice of synthetic route often depends on the availability of starting materials, desired stereochemistry, and scalability. Two prevalent methods are highlighted below.

Method 1: From Methyl 2,3-Dibromopropanoate and Benzylamine

This method represents a classical and straightforward approach to the synthesis of the aziridine ring via a double nucleophilic substitution reaction.

Reaction Scheme:

Caption: Synthesis of this compound via reaction of methyl 2,3-dibromopropanoate with benzylamine.

Detailed Experimental Protocol:

-

To a solution of methyl 2,3-dibromopropanoate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF, add benzylamine (2.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Excess Benzylamine and Base: The use of a slight excess of benzylamine and a tertiary amine base is crucial to drive the reaction to completion by neutralizing the hydrobromic acid formed during the reaction, thus preventing the protonation of the amine nucleophile.

-

Aprotic Solvent: An aprotic solvent is chosen to avoid unwanted side reactions with the electrophilic starting material.

Method 2: From Serine Derivatives

A more stereoselective approach involves the cyclization of β-amino alcohols, which can be readily derived from natural amino acids like serine.

Reaction Scheme:

Caption: Stereoselective synthesis from an N-benzyl-L-serine methyl ester precursor.

Detailed Experimental Protocol (Adapted from related procedures):

-

Protect the amino group of L-serine methyl ester with a benzyl group via reductive amination.

-

To a solution of the resulting N-benzyl-L-serine methyl ester (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir until the activation of the hydroxyl group is complete (monitored by TLC).

-

Add a stronger base, such as potassium carbonate or sodium hydride, to facilitate the intramolecular nucleophilic substitution (cyclization) to form the aziridine ring.

-

Work-up the reaction as described in Method 1 and purify by column chromatography.

Causality Behind Experimental Choices:

-

Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and must be converted into a better one, such as a mesylate or tosylate, to facilitate the intramolecular SN2 reaction by the nitrogen atom.

-

Stereochemical Inversion: The cyclization step proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the carbon bearing the leaving group.

Spectroscopic Characterization

The identity and purity of this compound are confirmed by standard spectroscopic techniques.

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.40 (m, 5H, Ar-H), 3.80 (d, 1H, J=13.2 Hz, N-CH₂-Ph), 3.75 (s, 3H, O-CH₃), 3.55 (d, 1H, J=13.2 Hz, N-CH₂-Ph), 2.50 (dd, 1H, J=3.2, 6.4 Hz, aziridine-H), 2.20 (d, 1H, J=6.4 Hz, aziridine-H), 1.95 (d, 1H, J=3.2 Hz, aziridine-H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.0 (C=O), 138.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 60.0 (N-CH₂-Ph), 52.0 (O-CH₃), 36.0 (aziridine-CH), 34.0 (aziridine-CH₂). |

| IR (neat) | ν 3030 (Ar C-H), 2950 (Aliphatic C-H), 1735 (C=O, ester), 1495, 1455 (Ar C=C), 1200 (C-O, ester) cm⁻¹.[3] |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the regio- and stereoselective ring-opening of the strained aziridine ring.

Nucleophilic Ring-Opening

The aziridine ring can be opened by a wide range of nucleophiles, typically under acidic or Lewis acidic conditions, which activate the aziridine by protonation or coordination to the nitrogen atom.

General Reaction Scheme:

Caption: Regioselectivity in the nucleophilic ring-opening of this compound.

The regioselectivity of the ring-opening is influenced by both electronic and steric factors.

-

Attack at C3 (β-position): This is generally favored and leads to the formation of α-substituted β-amino acid derivatives. This pathway is often observed with "hard" nucleophiles and under conditions that favor an SN2-type mechanism.[4]

-

Attack at C2 (α-position): Attack at the more substituted carbon is less common but can be promoted by certain nucleophiles, particularly "soft" nucleophiles like organocuprates, or under conditions that favor the development of some carbocationic character at the C2 position.

Application in the Synthesis of Bioactive Molecules

The ability to introduce a variety of functional groups with stereocontrol makes this compound an attractive starting material for the synthesis of pharmaceutically relevant compounds.

Synthesis of β-Amino Acids:

The ring-opening of aziridine-2-carboxylates is a well-established method for the synthesis of β-amino acids, which are important components of numerous natural products and peptidomimetics with enhanced metabolic stability.[4][5][6]

Potential Role in Antiviral Drug Synthesis (e.g., Tamiflu):

While not a direct precursor in the commercial synthesis of Oseltamivir (Tamiflu), the chemistry of aziridines is highly relevant. Several synthetic routes to Tamiflu utilize aziridine intermediates for the stereoselective introduction of the two amino functionalities on the cyclohexene core.[7][8][9] The ring-opening of a suitably functionalized aziridine with a nucleophile is a key step in these syntheses. A molecule like this compound represents a fundamental building block that embodies the core reactivity exploited in these more complex synthetic endeavors.

Conclusion

This compound is a high-value synthetic intermediate with a rich and versatile chemistry. Its facile synthesis and the predictable, yet tunable, reactivity of its strained ring system provide chemists with a powerful tool for the construction of complex, nitrogen-containing molecules. For researchers and professionals in drug development, a deep understanding of the principles governing the synthesis and ring-opening reactions of this and related aziridines is essential for the design and execution of efficient synthetic routes to novel therapeutic agents.

References

- Oh, H.-S., & Kang, H.-y. (2012). Synthesis of (-)-oseltamivir phosphate (Tamiflu) starting from cis-2,3-bis(hydroxymethyl)aziridine. Journal of Organic Chemistry.

- Padwa, A., & Murphree, S. S. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2835-2870.

- Shibasaki, M., & Kanai, M. (2006). De Novo Synthesis of Tamiflu via a Catalytic Asymmetric Ring-Opening of meso-Aziridines with TMSN3. Journal of the American Chemical Society.

- Tshabuse, F. M., & de Koning, C. B. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?.

- Hughes, D. L. (2015). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®).

- The Royal Society of Chemistry. (2019).

- The Royal Society of Chemistry. (2016).

- SpectraBase. (n.d.). 1-Benzyl-2-methyl-(2R)

- Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.

- The Royal Society of Chemistry. (n.d.).

- Ren, W. (n.d.).

- ChemSynthesis. (n.d.). methyl 1-benzyl-2-aziridinecarboxylate - C11H13NO2, density, melting point, boiling point, structural formula, synthesis.

- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.

- Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society, 127(15), 5376-83.

- PubChem. (n.d.). Methyl 1-benzyl-4-(phenylamino)

- Smith, B. C. (2018).

- Fernandez-Rodriguez, M. A., & Hartwig, J. F. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)

- Kiss, L. (2013). ChemInform Abstract: Synthesis of Carbocyclic β-Amino Acids.

- ChemicalBook. (n.d.). 2-Methylaziridine(75-55-8) 1H NMR spectrum.

- SpectraBase. (n.d.). 1-Benzyl-2-methyleneaziridine - Optional[13C NMR] - Chemical Shifts.

- Stanovnik, B., & Svete, J. (2006). Synthesis of Methyl 2-[(Benzyloxycarbonyl)amino]-3-cyanopropenoate and Its Transformations into Derivatives of Pyrrole, 2,5-Dioxoimidazolidine, 1H-Pyrazole, and 4,6-Diaminopyridazine.

- PubChem. (n.d.). Methyl (2S)

-

Raslan, M. A. (n.d.). A Facile Synthesis of New 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][7][8]benzothiazole Derivatives of Potential Biosignificant Interest.

- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

- Iaroshenko, V. O. (n.d.). Methyl (2E)-3-[3-Benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 6. Succinct synthesis of beta-amino acids via chiral isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of (-)-oseltamivir phosphate (Tamiflu) starting from cis-2,3-bis(hydroxymethyl)aziridine. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

* Key characteristics of aziridine-2-carboxylic acid esters

Starting The Research Phase

I am starting with a deep dive into aziridine-2-carboxylic acid esters. Right now, I am compiling information on their synthesis, reactivity, and stereochemistry. I plan to understand their key applications, and will be using Google to do so.

Expanding The Search Scope

Initiating Data Synthesis

The Advent and Evolution of N-Substituted Aziridine-2-Carboxylates: A Synthetic Chemist's In-depth Guide

Abstract

The three-membered nitrogen-containing heterocycle, aziridine, particularly in the form of N-substituted aziridine-2-carboxylates, stands as a cornerstone in modern organic synthesis and medicinal chemistry. The inherent ring strain of this compact structure imparts a unique reactivity profile, rendering it a versatile building block for the synthesis of a diverse array of complex nitrogenous molecules, including unnatural amino acids, alkaloids, and pharmacologically active agents. This technical guide provides a comprehensive exploration of the discovery, historical development, and key synthetic methodologies for preparing N-substituted aziridine-2-carboxylates. We will delve into the mechanistic underpinnings of seminal name reactions, discuss the principles of stereocontrol in asymmetric syntheses, and provide detailed experimental protocols for the preparation of key derivatives. Furthermore, this guide will address the characteristic reactivity of these strained rings, their spectroscopic signatures, and the critical safety considerations required for their handling. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of these valuable synthetic intermediates.

A Historical Perspective: From "Vinylamine" to a Synthetic Workhorse

The journey of aziridines began in 1888 with the pioneering work of German chemist Siegmund Gabriel. While investigating the reactions of 2-bromoethylamine hydrobromide, Gabriel inadvertently synthesized the parent aziridine heterocycle, which he initially misidentified as "vinylamine." It wasn't until later that the true cyclic, three-membered structure was elucidated. This foundational discovery laid the groundwork for over a century of research into the rich and diverse chemistry of this strained ring system.

Early synthetic efforts were characterized by intramolecular cyclization reactions, often requiring harsh conditions. However, the true potential of aziridines as versatile synthetic intermediates began to be realized with the development of methods to introduce functionality onto the ring and control the stereochemistry of its formation. The advent of N-substituted aziridine-2-carboxylates was a significant milestone, as the ester group provided a handle for further synthetic transformations, while the N-substituent could be chosen to modulate the reactivity of the aziridine ring and introduce chirality.

Foundational Synthetic Methodologies

The synthesis of N-substituted aziridine-2-carboxylates can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the scale of the reaction.

The Gabriel-Cromwell Reaction: A Classic Approach

One of the most enduring methods for the synthesis of N-substituted aziridines is the Gabriel-Cromwell reaction.[1][2][3] This reaction provides a direct route to these compounds from α,β-unsaturated esters. The overall transformation involves the reaction of an α,β-dihalo ester with a primary amine in the presence of a base.

Mechanism: The reaction proceeds through a multistep sequence, as illustrated below. The initial step is the conjugate addition of the primary amine to the α,β-unsaturated system, which is facilitated by the electron-withdrawing nature of the ester group. This is followed by an intramolecular nucleophilic substitution, where the nitrogen atom displaces the halide at the α-position to form the aziridine ring.

Caption: Mechanism of the Gabriel-Cromwell Reaction.

Causality in Experimental Choices: The choice of base is critical in this reaction. A non-nucleophilic base, such as triethylamine or potassium carbonate, is typically used to neutralize the hydrogen halide formed during the reaction without competing with the primary amine as a nucleophile. The solvent choice, often a polar aprotic solvent like acetonitrile or THF, helps to dissolve the reactants and facilitate the ionic intermediates.

Aza-Darzens Reaction: Synthesis from Imines

The aza-Darzens reaction is another powerful tool for the synthesis of aziridines, including N-substituted aziridine-2-carboxylates. This reaction involves the condensation of an imine with an α-haloester in the presence of a base to form an aziridine.

Mechanism: The reaction is initiated by the deprotonation of the α-haloester by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the imine. The resulting adduct undergoes an intramolecular SN2 reaction to form the aziridine ring. The stereochemical outcome of the reaction can often be controlled by the choice of reactants and reaction conditions.

Caption: General Mechanism of the Aza-Darzens Reaction.

Self-Validating System: The success of the aza-Darzens reaction relies on the careful control of reactivity. The base must be strong enough to deprotonate the α-haloester but not so strong as to cause self-condensation or other side reactions. The choice of the N-substituent on the imine is also important, as electron-withdrawing groups can activate the imine towards nucleophilic attack.

Synthesis from Amino Alcohols

A conceptually straightforward approach to N-substituted aziridine-2-carboxylates involves the intramolecular cyclization of β-amino alcohols.[4] This method is particularly useful for the synthesis of chiral aziridines, as the stereochemistry of the starting amino alcohol is transferred to the product.

Mechanism: The hydroxyl group of the β-amino alcohol is first converted into a good leaving group, typically a tosylate or mesylate. Treatment with a base then promotes an intramolecular SN2 reaction, where the nitrogen atom displaces the leaving group to form the aziridine ring.

Caption: Synthesis of Aziridines from β-Amino Alcohols.

Asymmetric Synthesis: Mastering Stereocontrol

The biological activity of many molecules is highly dependent on their stereochemistry. Consequently, the development of asymmetric methods for the synthesis of N-substituted aziridine-2-carboxylates has been a major focus of research.

Chiral Auxiliaries